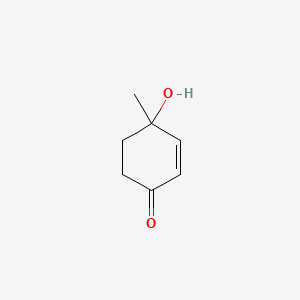

4-Hydroxy-4-methylcyclohex-2-en-1-one

Description

Properties

IUPAC Name |

4-hydroxy-4-methylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-7(9)4-2-6(8)3-5-7/h2,4,9H,3,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSUJSRMFRKVGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00990396 | |

| Record name | 4-Hydroxy-4-methylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70150-56-0 | |

| Record name | 2-Cyclohexen-1-one, 4-hydroxy-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070150560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-4-methylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00990396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-4-methylcyclohex-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

4-Hydroxy-4-methylcyclohex-2-en-1-one can be synthesized through several methods. One common synthetic route involves the regioselective reaction of singlet oxygen with 4-methylcyclohex-3-en-1-one . This reaction typically requires specific conditions such as controlled temperature and the presence of a photosensitizer to generate singlet oxygen. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Hydroxy-4-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reagents and conditions used.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-hydroxy-4-methylcyclohex-2-en-1-one serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.

- Reduction : The carbonyl group can be reduced to form alcohols.

- Substitution Reactions : The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Biology

This compound has potential applications in biological research, particularly:

- Enzyme-Catalyzed Reactions : It acts as a model compound for studying metabolic pathways and enzyme mechanisms.

- Antimicrobial Activity : Studies have shown that it exhibits significant antimicrobial properties against various bacterial strains and fungi. For instance, a study by Saxena et al. (2018) reported the following results:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

This indicates its potential as a natural antimicrobial agent.

Antioxidant Properties

The compound has demonstrated antioxidant capabilities by scavenging free radicals, which is crucial in protecting cells from oxidative stress associated with diseases like cancer and neurodegenerative disorders.

Cytotoxicity

In vitro studies have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines, inducing apoptosis and suggesting potential applications in cancer therapy.

Industry Applications

In industrial contexts, this compound can be utilized in:

- Production of Fine Chemicals : It serves as a precursor for synthesizing fine chemicals used in pharmaceuticals and agrochemicals.

- Fragrance and Flavoring Agents : Its unique scent profile makes it suitable for use in the fragrance industry.

Study on Antimicrobial Efficacy

A comprehensive study conducted by Saxena et al. (2018) assessed the antimicrobial efficacy of extracts containing this compound against pathogenic bacteria. The results highlighted its effectiveness, emphasizing its potential use as a natural antimicrobial agent.

Antioxidant Activity Assessment

Research evaluating the antioxidant activity of this compound demonstrated its ability to protect cellular components from oxidative damage. This finding is particularly relevant for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares 4-Hydroxy-4-methylcyclohex-2-en-1-one with key structural analogues:

Reactivity and Functional Group Analysis

- α,β-Unsaturated Ketone System: The conjugated enone system in this compound enables electrophilic reactivity, particularly in Michael additions (e.g., with DCYA) . In contrast, its saturated analogue (4-Hydroxy-4-methylcyclohexanone) lacks this reactivity, limiting its use to non-covalent applications .

- Steric Effects : The trimethylated analogue (4-Hydroxy-2,6,6-trimethylcyclohex-2-en-1-one) likely exhibits reduced reaction rates due to steric hindrance, though specific kinetic data are unavailable .

Physicochemical Properties

- Molecular Weight and Solubility : With a molecular weight of 126.16 g/mol (inferred from m/z 126 ), this compound is less hydrophobic than analogues like 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one (220.31 g/mol) .

- Spectroscopic Data : Predicted GC-MS and LC-MS/MS spectra (e.g., splash10-0bt9-9300000000-484ca742ec433f9ae713) are available, though 1D NMR data remain uncharacterized .

Key Research Findings and Gaps

Biological Activity

4-Hydroxy-4-methylcyclohex-2-en-1-one, also known as a derivative of cyclohexenone, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications in antimicrobial, antioxidant, and therapeutic contexts. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

- Molecular Formula : C₇H₁₂O₂

- Molecular Weight : 128.169 g/mol

- Density : 1.082 g/cm³

- Boiling Point : 222.1 °C at 760 mmHg

- Flash Point : 89.3 °C

These properties indicate that the compound is stable under standard conditions, making it suitable for various applications in both laboratory and industrial settings .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules through hydrogen bonding and other non-covalent interactions. The presence of hydroxyl groups enhances its reactivity and allows it to participate in biochemical pathways, influencing cellular processes such as apoptosis and microbial growth inhibition .

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to exhibit:

- Antibacterial Effects : Effective against various strains of bacteria, including Gram-positive and Gram-negative species.

- Fungicidal Properties : Demonstrates activity against fungal pathogens, making it a candidate for antifungal drug development.

The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. It can scavenge free radicals, thus protecting cells from oxidative stress. This activity is vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Cytotoxicity

In vitro studies have indicated that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound induces apoptosis in these cells, suggesting potential for use in cancer therapy .

Study on Antimicrobial Efficacy

A study conducted by Saxena et al. (2018) assessed the antimicrobial efficacy of various extracts containing this compound against pathogenic bacteria. Results showed:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 14 |

This study highlights the compound's potential as a natural antimicrobial agent .

Antioxidant Activity Assessment

A separate investigation measured the antioxidant activity using DPPH radical scavenging assays. The results indicated an IC50 value of 25 µg/mL, demonstrating significant free radical scavenging ability compared to standard antioxidants like ascorbic acid .

Q & A

Q. What are the primary synthetic routes for 4-Hydroxy-4-methylcyclohex-2-en-1-one?

- Methodological Answer : The synthesis typically involves hydroxylation of a pre-functionalized cyclohexenone precursor. For example, starting with 4-methylcyclohex-2-en-1-one, hydroxylation at the 4-position can be achieved using oxidizing agents like hydrogen peroxide (H₂O₂) in acidic conditions (e.g., acetic acid) . Post-reaction purification often employs column chromatography or recrystallization to isolate the product. Industrial-scale synthesis may use continuous flow reactors for higher efficiency .

Q. How is this compound isolated from natural sources?

- Methodological Answer : This compound has been identified in the liverwort Jungermannia obovata, where it contributes to a carrot-like odor . Isolation methods include steam distillation or solvent extraction (e.g., dichloromethane or ethanol), followed by chromatographic separation (e.g., silica gel chromatography). GC-MS is critical for identifying volatile components in natural extracts .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the cyclohexenone backbone and hydroxyl/methyl substituents. For example, the hydroxyl proton appears as a broad singlet (~δ 4.5–5.5 ppm), while the conjugated enone system shows distinct splitting patterns .

- X-ray crystallography : Resolves stereochemical ambiguities. SHELX software is widely used for small-molecule refinement .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₇H₁₀O₂, 126.07 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) model frontier molecular orbitals to assess regioselectivity in Diels-Alder reactions. The electron-deficient enone system acts as a dienophile, with computational models predicting activation energies and transition states . Software like Gaussian or ORCA is used for these simulations.

Q. What strategies resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR data (e.g., unexpected coupling constants) can arise from tautomerism or solvent effects. Solutions include:

- Using deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers.

- 2D NMR (COSY, HSQC) to map coupling networks and verify assignments .

- Temperature-dependent NMR studies to probe dynamic equilibria .

Q. What in vitro assays are suitable for studying the biological activity of this compound?

- Methodological Answer : While direct evidence is limited, structurally related cyclohexenones are tested using:

- Cytotoxicity assays : MTT or resazurin-based assays in cell lines (e.g., HepG2) to screen for antiproliferative effects.

- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria.

- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase (COX) or lipoxygenase (LOX) pathways .

Q. How does stereoelectronic effects influence the stability of this compound?

- Methodological Answer : The compound’s stability is governed by conjugation between the hydroxyl group and the α,β-unsaturated ketone. Hyperconjugation and hydrogen-bonding interactions reduce enol tautomerization. Computational studies (NBO analysis) quantify delocalization energies, while IR spectroscopy identifies O-H stretching frequencies (~3200–3500 cm⁻¹) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.